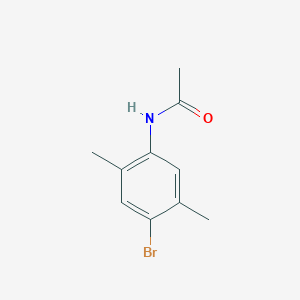
n-(4-Bromo-2,5-dimethylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide-like compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation processes. One notable method reported the synthesis of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, with an overall yield of 77%, highlighting improvements in reduction, acetylation, and ethylation steps to enhance yield and purity (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide analogs reveals critical insights into their conformation and bonding. Studies on similar compounds, such as N-(3,4-Dimethylphenyl)acetamide, have shown that the N—H bond is syn to the methyl substituent in the aromatic ring, suggesting a consistent structural theme across similar acetamides. These molecules are typically linked into infinite chains through N—H⋯O hydrogen bonding, illustrating their potential for forming solid-state structures (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
The chemical reactions involving N-(4-Bromo-2,5-dimethylphenyl)acetamide and its derivatives primarily focus on their interactions and transformations under various conditions. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole from a similar bromophenyl acetamide derivative showcases the compound's reactivity towards forming more complex molecules with potential antimicrobial properties (J. Bhagyasree et al., 2013).
Physical Properties Analysis
The physical properties of N-(4-Bromo-2,5-dimethylphenyl)acetamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. These properties are determined through experimental and computational methods, providing a foundation for further application and study of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of N-(4-Bromo-2,5-dimethylphenyl)acetamide. Detailed studies on derivatives highlight the importance of substituent effects on the amide group's characteristic frequencies and the impact of molecular interactions on stability and reactivity (V. Arjunan et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and PET Ligand Potential
N-(4-Bromo-2,5-dimethylphenyl)acetamide is studied in the context of synthesizing radioligands for positron emission tomography (PET). A study by M. V. D. Mey et al. (2005) focused on the synthesis and biodistribution of a compound named [11C]R116301, prepared as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound, derived from 1-Bromo-3,5-di(trifluoromethyl)benzene, demonstrated preferential accumulation in specific brain regions in gerbils, suggesting its potential for visualizing NK1 receptors in vivo using PET.
Crystal Structure and Molecular Conformations
The crystal structure and molecular conformations of similar compounds have been explored. B. Gowda et al. (2007) studied N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, closely related to N-(4-Bromo-2,5-dimethylphenyl)acetamide. The study, published in Acta Crystallographica Section E-structure Reports Online, revealed insights into the molecular conformation of the compound and its structural similarities with related acetanilides.
Analgesic Potential and Biological Screening
N-(4-Bromo-2,5-dimethylphenyl)acetamide derivatives have been investigated for their analgesic potential. A study by N. Park et al. (1995) on a capsaicinoid compound, closely related to N-(4-Bromo-2,5-dimethylphenyl)acetamide, highlighted its crystal structure and suggested potential analgesic properties. This research is detailed in Acta crystallographica. Section C, Crystal structure communications.
Herbicidal Applications
The compound and its derivatives have been studied for their potential in herbicidal applications. H. Weisshaar and P. Böger (1989) examined chloroacetamide herbicides, including compounds structurally similar to N-(4-Bromo-2,5-dimethylphenyl)acetamide. Their study, available in a journal, focused on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, highlighting its potential use in agriculture (source).
Propiedades
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCMOHJNDKIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299543 | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Bromo-2,5-dimethylphenyl)acetamide | |
CAS RN |
13711-31-4 | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13711-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013711314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13711-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)



